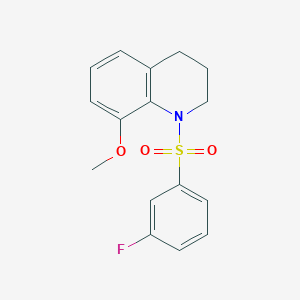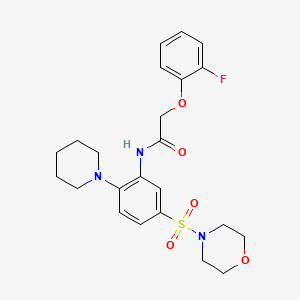
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline, also known as FSQ, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. FSQ belongs to the class of quinolines, which have been widely studied for their diverse biological activities, including antimalarial, antitumor, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline is not fully understood, but several studies have suggested that it may act by inhibiting the activity of topoisomerase II, an enzyme that is critical for DNA replication and repair. By inhibiting topoisomerase II, this compound may prevent cancer cells from dividing and multiplying, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent cytotoxicity against cancer cells, but it also has some effects on normal cells. One study reported that this compound can induce oxidative stress and DNA damage in normal human fibroblast cells, which may limit its potential as a therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of this compound on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline has several advantages for lab experiments, including its high potency against cancer cells and its ability to inhibit angiogenesis. However, this compound also has some limitations, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of interest is the investigation of this compound's potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on normal cells. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of this compound as a potential therapeutic agent for cancer.
Méthodes De Synthèse
The synthesis of 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline involves a multi-step process that starts with the reaction of 3-fluoroaniline with ethyl 2-oxo-4-phenylbutyrate in the presence of a base to form the intermediate 3-fluoro-N-phenyl-2-oxobutanamide. This intermediate is then subjected to a cyclization reaction with paraformaldehyde and ammonium acetate to form the quinoline ring system. The final step involves the sulfonation of the quinoline ring with sulfuric acid to form this compound.
Applications De Recherche Scientifique
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline has been studied for its potential pharmacological properties, particularly as an anticancer agent. Several studies have reported that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, this compound has been reported to inhibit angiogenesis, the process by which new blood vessels form, which is critical for the growth and spread of cancer cells.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c1-21-15-9-2-5-12-6-4-10-18(16(12)15)22(19,20)14-8-3-7-13(17)11-14/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEMMYREXCVSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)S(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7498355.png)
![2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7498357.png)
![7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7498362.png)
![2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7498372.png)

![6-Ethyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498389.png)
![N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide](/img/structure/B7498393.png)

![Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B7498415.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7498421.png)
![3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7498428.png)
![2-(4-methylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7498439.png)

![4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide](/img/structure/B7498458.png)
